molecular formula C8H16O B12532377 3,5-Dimethylhex-3-en-2-ol CAS No. 676532-41-5

3,5-Dimethylhex-3-en-2-ol

Cat. No.: B12532377
CAS No.: 676532-41-5
M. Wt: 128.21 g/mol
InChI Key: HROYYSHPCWDUJQ-UHFFFAOYSA-N
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Description

3,5-Dimethylhex-3-en-2-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is known for its unique structure, which includes two methyl groups attached to the hexene chain, making it a branched alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhex-3-en-2-ol can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylhex-3-en-2-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The process is carried out under high pressure and temperature to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,5-dimethylhex-3-en-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can lead to the formation of 3,5-dimethylhexane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 3,5-Dimethylhex-3-en-2-one.

    Reduction: 3,5-Dimethylhexane.

    Substitution: 3,5-Dimethylhex-3-en-2-chloride or 3,5-Dimethylhex-3-en-2-bromide.

Scientific Research Applications

3,5-Dimethylhex-3-en-2-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylhex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylhex-3-en-2-one: The ketone analog of 3,5-Dimethylhex-3-en-2-ol, which can be synthesized through oxidation.

    3,5-Dimethylhexane: The fully reduced form of the compound.

    3,5-Dimethylhex-3-en-2-chloride: A halogenated derivative obtained through substitution reactions.

Uniqueness

This compound is unique due to its branched structure and the presence of both a double bond and a hydroxyl group. This combination of features makes it a versatile compound in organic synthesis and research, offering multiple reactive sites for chemical modifications.

Properties

CAS No.

676532-41-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3,5-dimethylhex-3-en-2-ol

InChI

InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h5-6,8-9H,1-4H3

InChI Key

HROYYSHPCWDUJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C)C(C)O

Origin of Product

United States

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